molecular formula C24H33FN2O4 B12183526 N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide

N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide

Cat. No.: B12183526
M. Wt: 432.5 g/mol
InChI Key: QGDPUJULVQHBHJ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including dipropoxyphenyl and fluorophenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dipropoxyphenyl Intermediate: This step involves the alkylation of a phenol derivative with propyl bromide under basic conditions to form the dipropoxyphenyl intermediate.

    Introduction of the Fluorophenoxy Group: The next step involves the nucleophilic substitution reaction where the fluorophenoxy group is introduced using a suitable fluorinated reagent.

    Coupling with Ethylamine: The final step involves the coupling of the dipropoxyphenyl and fluorophenoxy intermediates with ethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,4-dipropoxyphenyl)ethyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide stands out due to its unique combination of dipropoxyphenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H33FN2O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(3,4-dipropoxyphenyl)ethyl]-2-[2-(2-fluorophenoxy)ethylamino]acetamide

InChI

InChI=1S/C24H33FN2O4/c1-4-13-29-22-11-10-19(16-23(22)30-14-5-2)18(3)27-24(28)17-26-12-15-31-21-9-7-6-8-20(21)25/h6-11,16,18,26H,4-5,12-15,17H2,1-3H3,(H,27,28)

InChI Key

QGDPUJULVQHBHJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)NC(=O)CNCCOC2=CC=CC=C2F)OCCC

Origin of Product

United States

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